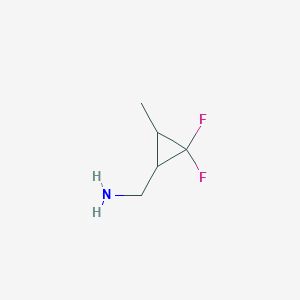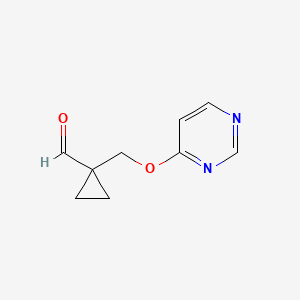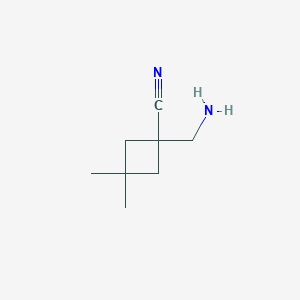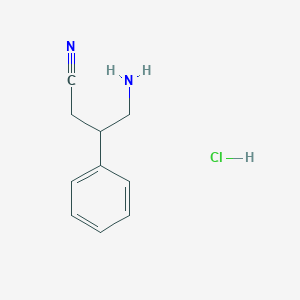
4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Triazoles Derivatives : Research includes synthesizing and characterizing biologically active 1,2,4-triazole derivatives (Shukla, Mohan, Vishalakshi, & Chopra, 2014). This involves detailed analysis using techniques like X-ray diffraction and spectroscopy, highlighting the structural and molecular interactions.
- Energetic Salts Synthesis : Strategies for synthesizing triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole have been studied (Wang, Gao, Ye, & Shreeve, 2007). These compounds show promise due to their thermal stability and high density.
Biological Activity
- Antibacterial and Antifungal Agents : Novel 1,2,4-triazole derivatives have shown high antibacterial and antifungal activities, offering potential as commercial antibiotics (El-Reedy & Soliman, 2020).
- Synthesis for Pesticide Application : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a key intermediate for preparing pesticides, has been reported, showcasing the practical applications in agriculture (Ying, 2004).
Chemical Properties and Applications
- Structural Analysis and Molecular Interactions : Studies have been conducted on the physicochemical, thermal, and structural properties of triazole compounds, contributing to understanding their behavior in various conditions (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
- Inhibitory Effects on Biological Receptors : 1-Phenyl-1H-1,2,3-triazoles have been synthesized and examined for their ability to inhibit specific binding to GABA receptors, indicating potential therapeutic applications (Alam, Huang, Ozoe, Matsumura, & Ozoe, 2007).
Gas Phase Properties
- Study of Gas Phase Properties : Research has been conducted to understand the fundamental properties of 1,2,3-triazoles in the gas phase, which is crucial for various industrial and scientific applications (Wang, Chen, Wang, Shi, & Lee, 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : The use of triazole derivatives for corrosion protection of mild steel in acidic solutions has been explored, demonstrating their potential as corrosion inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(3-phenylbutyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-11(12-5-3-2-4-6-12)7-8-17-10-13(9-14)15-16-17/h2-6,10-11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWFRMBMTIFUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=C(N=N1)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


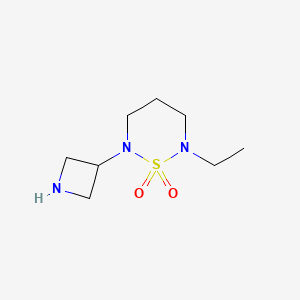
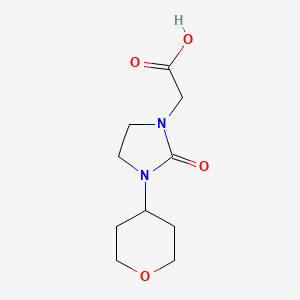
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)
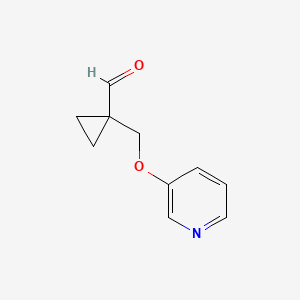
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
